Urea, N-(5-chloro-1,2-dihydro-2-oxo-4-pyrimidinyl)-N'-methyl-
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Overview
Description
Urea, N-(5-chloro-1,2-dihydro-2-oxo-4-pyrimidinyl)-N’-methyl- is a synthetic organic compound that belongs to the class of substituted ureas. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a chlorinated pyrimidine ring, imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(5-chloro-1,2-dihydro-2-oxo-4-pyrimidinyl)-N’-methyl- typically involves the reaction of 5-chloro-2,4-dihydroxypyrimidine with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the yield and selectivity of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the best results.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated control systems, ensures consistent quality and high efficiency. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(5-chloro-1,2-dihydro-2-oxo-4-pyrimidinyl)-N’-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: The chlorinated pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, urea, N-(5-chloro-1,2-dihydro-2-oxo-4-pyrimidinyl)-N’-methyl- is studied for its potential effects on cellular processes. It may serve as a tool for investigating enzyme functions and metabolic pathways.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as an inhibitor or modulator of specific biological targets, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of urea, N-(5-chloro-1,2-dihydro-2-oxo-4-pyrimidinyl)-N’-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted ureas and pyrimidine derivatives, such as:
- Urea, N-(4-chloro-2-oxo-1,2-dihydro-1,3-benzoxazol-3-yl)-N’-methyl-
- Urea, N-(5-bromo-1,2-dihydro-2-oxo-4-pyrimidinyl)-N’-methyl-
- Urea, N-(5-chloro-2-oxo-1,2-dihydro-1,3-benzoxazol-3-yl)-N’-methyl-
Uniqueness
The uniqueness of urea, N-(5-chloro-1,2-dihydro-2-oxo-4-pyrimidinyl)-N’-methyl- lies in its specific substitution pattern and the presence of the chlorinated pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
112878-98-5 |
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Molecular Formula |
C6H7ClN4O2 |
Molecular Weight |
202.60 g/mol |
IUPAC Name |
1-(5-chloro-2-oxo-1H-pyrimidin-6-yl)-3-methylurea |
InChI |
InChI=1S/C6H7ClN4O2/c1-8-5(12)10-4-3(7)2-9-6(13)11-4/h2H,1H3,(H3,8,9,10,11,12,13) |
InChI Key |
FFLOWLBFSLSMJL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=C(C=NC(=O)N1)Cl |
Origin of Product |
United States |
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